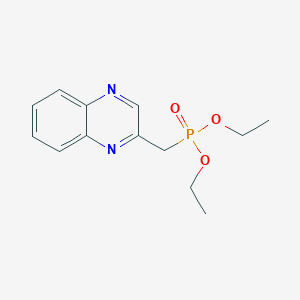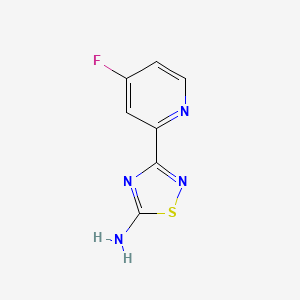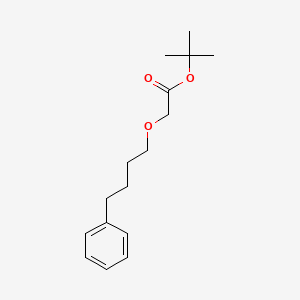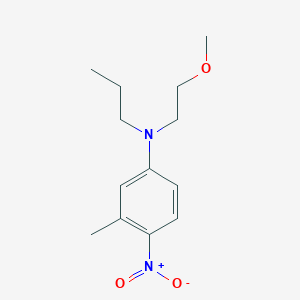
5-Chloro-4-methyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methyl-2-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the pyridine ring. This compound is used in various chemical synthesis studies and has applications in different scientific fields .
Preparation Methods
The synthesis of 5-Chloro-4-methyl-2-nitropyridine typically involves nitration, chlorination, and methylation reactions. One common method starts with 2-amino-4-methylpyridine, which undergoes nitration to form 2-nitro-4-methylpyridine. This intermediate is then chlorinated to yield the final product .
Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, the nitration reaction can be carried out using concentrated sulfuric acid and nitric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride .
Chemical Reactions Analysis
5-Chloro-4-methyl-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and potassium permanganate. Major products formed from these reactions include 5-amino-4-methyl-2-nitropyridine and 5-chloro-4-carboxy-2-nitropyridine .
Scientific Research Applications
5-Chloro-4-methyl-2-nitropyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-nitropyridine depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
5-Chloro-4-methyl-2-nitropyridine can be compared with other nitropyridine derivatives such as:
2-Chloro-4-methyl-5-nitropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloro-3-methyl-5-nitropyridine: Another isomer with distinct chemical properties and uses.
5-Chloro-2-nitropyridine: Lacks the methyl group, resulting in different chemical behavior and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic and research applications.
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 |
InChI Key |
VUGDUKCRHVYHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)


![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)









